3-[2-[4-(4-Methylphenyl)sulfanylpiperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one
Overview
Description
3-[2-[4-(4-Methylphenyl)sulfanylpiperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, an oxazolidinone ring, and a sulfanyl group attached to a methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[4-(4-Methylphenyl)sulfanylpiperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one typically involves multiple steps. One common approach starts with the preparation of the piperidine derivative, which is then functionalized with the sulfanyl group. The oxazolidinone ring is introduced in the final steps through cyclization reactions. Key reagents used in these steps include alkyl halides, thiols, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[2-[4-(4-Methylphenyl)sulfanylpiperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo group in the oxazolidinone ring can be reduced to form hydroxyl derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the oxazolidinone ring is particularly interesting due to its known biological activity.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and infections.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique combination of functional groups allows for the design of materials with tailored characteristics.
Mechanism of Action
The mechanism of action of 3-[2-[4-(4-Methylphenyl)sulfanylpiperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group and oxazolidinone ring play crucial roles in binding to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-[4-(4-Methylphenyl)amino]ethyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione
- 2-{[4,5-BIS(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Uniqueness
Compared to similar compounds, 3-[2-[4-(4-Methylphenyl)sulfanylpiperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one stands out due to its unique combination of a piperidine ring, an oxazolidinone ring, and a sulfanyl group. This combination provides distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-[2-[4-(4-methylphenyl)sulfanylpiperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-13-2-4-14(5-3-13)23-15-6-8-18(9-7-15)16(20)12-19-10-11-22-17(19)21/h2-5,15H,6-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQPLSSBFIJXGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2CCN(CC2)C(=O)CN3CCOC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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